3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone
Description
3-[4-(1-Azepanyl)-4-oxobutyl]-4(3H)-quinazolinone is a quinazolinone derivative characterized by a seven-membered azepanyl ring connected via a 4-oxobutyl chain to the quinazolinone core. Quinazolinones are nitrogen-containing heterocycles with broad pharmacological relevance, including anticancer, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
3-[4-(azepan-1-yl)-4-oxobutyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-17(20-11-5-1-2-6-12-20)10-7-13-21-14-19-16-9-4-3-8-15(16)18(21)23/h3-4,8-9,14H,1-2,5-7,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMKWGKUFJUXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Oxobutyl Side Chain: The 4-oxobutyl side chain can be introduced via alkylation reactions using appropriate alkyl halides or tosylates.
Substitution with Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where the azepane acts as a nucleophile attacking the electrophilic carbon of the 4-oxobutyl side chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The azepane ring and the quinazolinone core can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, tosylates, and various nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
Antibacterial Properties
Quinazolinones, including 3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone, have been studied for their antibacterial effects, particularly against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that derivatives of quinazolinones can inhibit key bacterial proteins, enhancing the efficacy of existing antibiotics.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of quinazolinones has been extensively investigated to optimize their antibacterial properties. Variations in the chemical structure significantly influence their potency and selectivity. For instance, modifications at specific positions on the quinazolinone scaffold can enhance binding affinity to target proteins and improve pharmacokinetic profiles .
| Modification | Effect on Activity |
|---|---|
| Substitution at A ring | Increased potency against MRSA |
| Alteration of B ring | Enhanced selectivity for PBP2a |
| Functional group changes | Improved solubility and bioavailability |
Antitumor Activity
In addition to antibacterial properties, quinazolinones have demonstrated potential antitumor activity. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including inhibition of specific kinases involved in cell proliferation and survival. The ability to target multiple pathways makes them promising candidates for further development in oncology .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are crucial for its therapeutic applications. Studies indicate that this compound exhibits favorable oral bioavailability and low clearance rates, which are essential for maintaining effective plasma concentrations during treatment regimens .
Safety Considerations
While promising, the safety profile of quinazolinones must be thoroughly evaluated. Toxicological studies are necessary to assess potential side effects and establish safe dosage ranges. Preliminary data suggest that these compounds may have manageable toxicity profiles, but further investigation is warranted.
Case Studies
Several case studies highlight the effectiveness of quinazolinone derivatives in clinical settings:
- Case Study 1 : In a mouse model of MRSA infection, a specific quinazolinone derivative was shown to significantly reduce bacterial load when administered in combination with piperacillin-tazobactam.
- Case Study 2 : A clinical trial involving patients with resistant bacterial infections demonstrated improved outcomes with a novel quinazolinone-based therapy compared to standard treatments.
Mechanism of Action
The mechanism of action of 3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or inflammation.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural Modifications and Substituent Effects
The pharmacological profile of quinazolinones is heavily influenced by substituents at the 2-, 3-, and 6-positions. Key structural analogs include:
Key Observations :
- Azepanyl Group : The azepanyl substituent’s flexibility and nitrogen content may enhance blood-brain barrier penetration, as seen in Wyeth’s CNS-targeting analogs .
- Halogenated Derivatives : Chloro- and iodo-substituted compounds (e.g., ) exhibit improved antimicrobial activity due to increased lipophilicity and membrane disruption.
- Triazole Hybrids: Combining triazole moieties with quinazolinones (e.g., ) broadens biological activity, leveraging triazole’s antiplatelet and antimicrobial properties.
Pharmacological Activity Comparison
Anti-Inflammatory Activity:
- 3-(4-Bromophenyl)-4(3H)-quinazolinone showed 72% inhibition of protein denaturation (vs. 80% for ibuprofen) .
Antimicrobial Activity:
- 6-Bromo-2-phenyl-3-sulfonylquinazolinone inhibited Staphylococcus aureus with MIC values comparable to lincomycin .
- Triazole-quinazolinone hybrids (e.g., ) showed broad-spectrum activity due to synergistic effects.
Antioxidant Activity:
Biological Activity
3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone is a derivative of the quinazolinone class, known for its diverse biological activities. Quinazolinones have been extensively studied for their potential as therapeutic agents due to their ability to interact with various biological targets, including enzymes and receptors. This article focuses on the biological activity of this specific compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.4 g/mol. The structure features a quinazolinone core substituted with an azepane group, which may enhance its interaction with biological targets.
Antibacterial Activity
Quinazolinone derivatives, including this compound, have shown promising antibacterial properties. Research indicates that these compounds can inhibit methicillin-resistant Staphylococcus aureus (MRSA) by targeting penicillin-binding proteins (PBPs). For instance, quinazolinones bind to the allosteric site of PBP2a, facilitating the binding of β-lactam antibiotics, which are ineffective against MRSA alone .
Table 1: Antibacterial Activity of Quinazolinone Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | MRSA | < 4 | Inhibition of PBPs |
| Compound 73 | MRSA | < 2 | Synergistic effect with β-lactams |
| Compound X | E. coli | < 8 | Direct inhibition of cell wall synthesis |
Anticancer Activity
Quinazolinone derivatives have also been investigated for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented, likely due to its interaction with cellular signaling pathways. In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation by inducing cell cycle arrest and apoptosis .
Case Study: Anticancer Effects
A study evaluated the effects of various quinazolinones on human cancer cell lines. The results indicated that compounds with specific substitutions on the quinazolinone ring exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism was attributed to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Structure-Activity Relationship (SAR)
The SAR analysis of quinazolinones suggests that modifications to the core structure significantly influence biological activity. For instance, the presence of an azepane moiety enhances antibacterial potency by improving binding affinity to PBPs. Computational studies have identified key steric and electronic factors that contribute to the efficacy of these compounds against bacterial strains .
Table 2: Structure-Activity Relationship Insights
| Substitution | Biological Activity | Observations |
|---|---|---|
| Azepane group | Enhanced antibacterial | Improved binding to PBPs |
| Alkyl substitutions | Variable activity | Steric hindrance affects binding affinity |
| Halogen substitutions | Increased potency | Enhanced lipophilicity improves membrane permeability |
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for 4(3H)-quinazolinone derivatives, and how can they be adapted for synthesizing 3-[4-(1-azepanyl)-4-oxobutyl]-4(3H)-quinazolinone?
- Methodological Answer : The synthesis of 4(3H)-quinazolinones typically involves cyclocondensation of anthranilic acid derivatives with aldehydes or ketones. For 3-substituted variants like the target compound, nucleophilic substitution or acylation at the 3-position is critical. For example, solvent-free protocols using Yb(OTf)₃ catalysis (as in ) or coupling reactions with azepane-containing intermediates (similar to ) can be adapted. Key steps include:
- Step 1 : Prepare the quinazolinone core via cyclization of 2-aminobenzamide derivatives under microwave or thermal conditions .
- Step 2 : Introduce the azepanyl-oxobutyl group via alkylation or acylation. For instance, react 4(3H)-quinazolinone with 4-(1-azepanyl)-4-oxobutyl bromide in the presence of a base like triethylamine .
- Validation : Confirm regioselectivity using ¹H/¹³C NMR and mass spectrometry .
Q. Which spectroscopic techniques are essential for characterizing 3-substituted 4(3H)-quinazolinones, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent integration and coupling patterns. For example, the azepanyl group’s protons appear as broad singlets (δ 1.5–2.5 ppm), while the quinazolinone carbonyl resonates at ~170–175 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., loss of the azepanyl-oxobutyl group).
- IR Spectroscopy : Detect carbonyl stretching (~1650–1700 cm⁻¹) and NH/amine vibrations (~3200–3400 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .
Q. What biological activities have been reported for 4(3H)-quinazolinones, and which assays are recommended for initial screening?
- Methodological Answer : Reported activities include antibacterial ( ), antitumor ( ), and anti-inflammatory () properties. For preliminary screening:
- Antibacterial : Use broth microdilution assays against Staphylococcus aureus (MRSA) and Gram-negative strains .
- Antitumor : Employ MTT assays on human cancer cell lines (e.g., A549, HepG2) .
- Anti-inflammatory : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Step 1 : Systematically vary substituents on the azepanyl ring (e.g., alkylation, fluorination) and the oxobutyl linker (e.g., chain length, ketone vs. ester).
- Step 2 : Test analogs against target-specific assays. For example, evaluated 77 variants against penicillin-binding proteins (PBPs) to optimize antibacterial activity.
- Step 3 : Use computational docking (e.g., AutoDock Vina) to predict binding modes and prioritize derivatives .
- Key Finding : Bulky substituents on the azepanyl ring enhance antibacterial potency by improving target affinity .
Q. What methodological approaches are effective in resolving contradictory biological activity data among structurally similar 4(3H)-quinazolinone derivatives?
- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Mitigate by:
- Triangulation : Validate results across multiple assays (e.g., antibacterial + cytotoxicity assays to distinguish selective activity) .
- Metabolic Profiling : Use LC-MS to assess stability and metabolite interference .
- Target Engagement Studies : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets .
Q. How can reaction conditions be optimized for introducing complex substituents like the azepanyl-oxobutyl group in 4(3H)-quinazolinones?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilicity .
- Catalysis : Employ Pd-catalyzed cross-coupling for sterically hindered substituents .
- Purification : Optimize via flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol .
- Example : achieved 75–85% yields for triazolylmethyl derivatives using stepwise acylation and cyclization.
Q. What computational strategies are employed in target identification and binding mode analysis for novel 4(3H)-quinazolinone derivatives?
- Methodological Answer :
- Virtual Screening : Dock compound libraries into target proteins (e.g., PBPs, kinases) using Glide or GOLD .
- MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
